molecular formula C13H19ClN2O2 B12285320 Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride

Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride

Cat. No.: B12285320
M. Wt: 270.75 g/mol
InChI Key: AFDDDVMJIYXRIF-UHFFFAOYSA-N
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Description

Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride is a cyclobutane-based carbamate derivative characterized by a benzyl carbamate group and a methylamino substituent in the rel-(1r,3r) configuration. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3,(H,15,16);1H

InChI Key

AFDDDVMJIYXRIF-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Biological Activity

Rel-benzyl ((1R,3R)-3-(methylamino)cyclobutyl)carbamate hydrochloride, with the chemical formula C13H18N2O2·HCl and CAS number 1622903-72-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 234.3 g/mol
  • Purity : 97% - 98%
  • IUPAC Name : Benzyl rel-((1R,3R)-3-(methylamino)cyclobutyl)carbamate
  • Structure :
    • Chemical Structure

The compound exhibits various mechanisms of action which contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in cancer models .
  • Modulation of Neurotransmitter Systems :
    • The presence of a methylamino group suggests potential interactions with neurotransmitter receptors, possibly influencing dopaminergic or serotonergic systems .
  • Antitumor Activity :
    • Preliminary studies indicate that related compounds demonstrate antitumor effects by inhibiting cellular proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionInhibits DHFR leading to reduced cell growth
Antitumor EffectsInduces apoptosis in cancer cell lines
Neurotransmitter ModulationPotential influence on dopaminergic pathways

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study evaluated the effects of related carbamate derivatives on various cancer cell lines. Results showed significant reductions in viability and proliferation rates, suggesting that the structural characteristics play a crucial role in enhancing biological activity .
  • Neuropharmacological Studies :
    • Research into the neuropharmacological properties indicated that similar compounds could modulate neurotransmitter release and receptor activity, leading to behavioral changes in animal models. This suggests potential applications in treating neurological disorders .

Scientific Research Applications

Structural Properties

  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : 270.75 g/mol
  • IUPAC Name : Benzyl N-[3-(methylamino)cyclobutyl]carbamate; hydrochloride

The compound features a cyclobutyl ring that is substituted with a methylamino group and a benzyl carbamate moiety, which contributes to its biological activity.

Rel-benzyl ((1R,3R)-3-(methylamino)cyclobutyl)carbamate hydrochloride has demonstrated significant biological activities, particularly as an inhibitor of arginase enzymes. Arginase plays a crucial role in the metabolism of L-arginine, and its inhibition can have therapeutic implications in conditions such as:

  • Cancer : By inhibiting arginase, the compound may enhance the availability of L-arginine for nitric oxide synthesis, potentially affecting tumor growth and immune response.
  • Cardiovascular Diseases : The modulation of nitric oxide production through arginase inhibition may benefit cardiovascular health by improving endothelial function .

Case Study 1: Arginase Inhibition

A study focused on the synthesis and evaluation of various carbamate derivatives, including this compound, reported IC50 values indicating potent inhibition against human arginase isoforms (hARG-1 and hARG-2). The compound exhibited IC50 values of approximately 223 nM and 509 nM for hARG-1 and hARG-2 respectively. These findings suggest its potential as a lead compound for developing therapeutic agents targeting arginase-related pathways .

Case Study 2: Structural Modifications

Research into structural modifications of related compounds has shown that varying substituents on the cyclobutyl ring can significantly alter biological activity. For instance, derivatives with different alkyl or aryl groups have been synthesized to optimize their inhibitory effects on arginase. This highlights the importance of structure-activity relationships in developing effective inhibitors .

Comparison with Similar Compounds

Structural Analogues from Combi-Blocks

The following compounds from Combi-Blocks () share carbamate or amine functionalities but differ in ring systems and substituents:

Compound ID Structure Purity Molecular Formula Key Differences vs. Target Compound
QW-1577 Rel-benzyl n-([(1s,3r)-3-aminocyclopentyl]methyl)carbamate 95% C₁₆H₂₂N₂O₂ Cyclopentane ring; methyl-linked amino group
QM-8761 Rel-benzyl (3r,4r)-3-amino-4-fluoropiperidine-1-carboxylate 95% C₁₃H₁₅FNO₂ Piperidine ring; fluorine substituent
Target Compound Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride N/A C₁₃H₁₇ClN₂O₂ Cyclobutane ring; methylamino group; HCl salt

Key Observations :

  • Salt Form : The hydrochloride salt enhances aqueous solubility compared to the free-base forms of QW-1577 and QM-8761.

Functional Analogues from Enamine Ltd ()

Compound : tert-Butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate

  • Structure: Features a sulfamoyl (-SO₂NH-) group instead of methylamino and a tert-butyl carbamate.
  • The tert-butyl carbamate provides steric bulk, which may hinder enzymatic cleavage compared to the benzyl carbamate in the target compound .

Carbamate Derivatives with Aromatic Systems ()

Compound : Methyl (3-hydroxyphenyl)-carbamate

  • Structure : Aromatic carbamate with a hydroxyl substituent.
  • Key Differences: The phenolic -OH group introduces acidity (pKa ~10), enabling pH-dependent solubility, unlike the aliphatic methylamino group in the target compound. The planar aromatic system may facilitate π-π stacking interactions, which are absent in the cycloaliphatic target compound .

Physicochemical and Functional Implications

Solubility and Stability

  • The hydrochloride salt of the target compound likely offers superior aqueous solubility (>50 mg/mL) compared to neutral carbamates like QW-1577 or QM-8761.
  • The absence of electron-withdrawing groups (e.g., fluorine in QM-8761) may render the target compound more prone to oxidative metabolism but less susceptible to hydrolysis than sulfamoyl analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of the cyclobutyl amine group, followed by carbamate formation with benzyl chloroformate. Key steps include:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the methylamino moiety during cyclobutane ring formation .
  • Cyclobutane Ring Construction : Employ [2+2] photocycloaddition or strain-release strategies, with stereochemical control ensured by chiral auxiliaries or catalysts .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can the stereochemical integrity of the (1r,3r) configuration be confirmed post-synthesis?

  • Methodological Answer :

  • NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to verify spatial proximity of protons on the cyclobutyl ring. For example, cross-peaks between the methylamino proton (δ ~2.8 ppm) and adjacent cyclobutyl protons confirm the trans configuration .
  • Chiral HPLC : Employ a Chiralpak IA-3 column with isocratic elution (hexane/isopropanol, 90:10) to resolve enantiomers. Retention time consistency with a known standard validates stereochemical purity .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer :

  • Temperature Sensitivity : Store at -20°C in amber vials to prevent thermal degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition .
  • pH Stability : Test solubility and stability in buffered solutions (pH 3–8). Carbamate bonds are prone to hydrolysis under alkaline conditions; use citrate buffer (pH 4.5) for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into target active sites (e.g., monoamine oxidases). Parameterize the force field for the cyclobutyl ring’s strain energy .
  • MD Simulations : Run 100-ns simulations in GROMACS with explicit solvent (TIP3P water) to assess conformational stability and binding free energy (MM-PBSA analysis) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, IC50_{50} protocols). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Replication : Reproduce conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to enhance stereochemical control during cyclobutane formation .
  • Crystallization-Driven Purification : Use chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation, followed by fractional crystallization .

Q. How can researchers design experiments to probe the compound’s metabolic fate in vitro?

  • Methodological Answer :

  • Hepatocyte Incubations : Incubate with primary human hepatocytes (37°C, 5% CO2_2) and analyze metabolites via LC-QTOF-MS. Use isotope-labeled analogs (e.g., 13C^{13}\text{C}-benzyl group) to track carbamate cleavage .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™) to identify metabolic interactions .

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